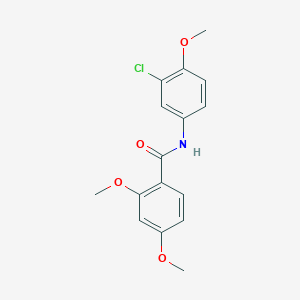
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is involved in a variety of biological processes, including immune response, cell growth and differentiation, and hematopoiesis. AG490 has been widely studied for its potential therapeutic applications in cancer, autoimmune diseases, and other disorders.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases and preventing their activation. This leads to the inhibition of downstream signaling events and the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects, and to modulate immune responses. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It is also relatively specific for the JAK/STAT pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. However, like all research tools, this compound has limitations. It may not be effective in all cell types or in all experimental conditions, and its effects may be influenced by factors such as cell density, culture conditions, and the presence of other signaling molecules.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide. One area of interest is the development of more potent and specific JAK/STAT inhibitors that can be used as therapeutics for cancer and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in other biological processes, such as stem cell differentiation and development. Finally, there is a need for further research on the mechanisms of action of this compound and other JAK/STAT inhibitors, in order to better understand their effects and potential therapeutic applications.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of 2,4-dimethoxybenzoic acid with 3-chloro-4-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-5-6-12(15(9-11)22-3)16(19)18-10-4-7-14(21-2)13(17)8-10/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRYMQSPQHYYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

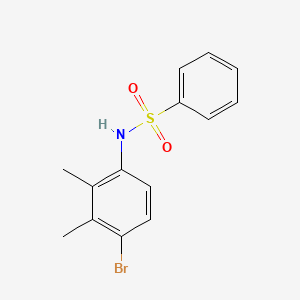
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
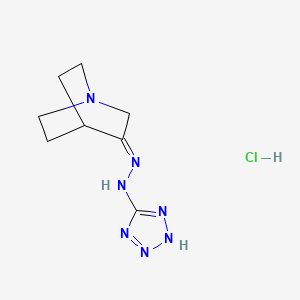
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
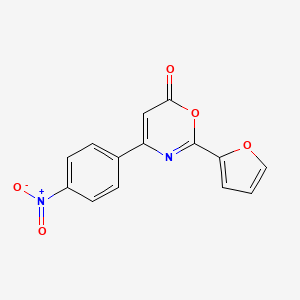
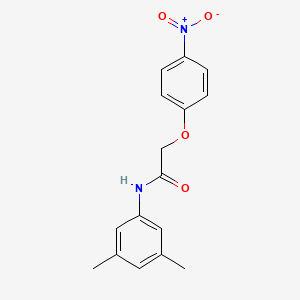
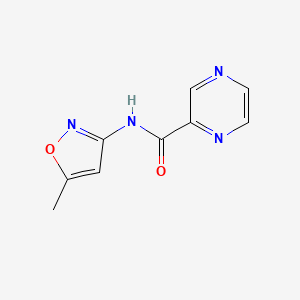
![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![methyl 2-({[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetyl}amino)benzoate](/img/structure/B5851927.png)